N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester

Catalog No.
S536744
CAS No.
2093153-83-2
M.F
C26H50N4O10
M. Wt
578.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester

CAS Number

2093153-83-2

Product Name

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C26H50N4O10

Molecular Weight

578.7

InChI

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3

InChI Key

WILFBOXOPLSLTM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester

Description

The exact mass of the compound N-(Azido-PEG2)-N-Boc-PEG4-Boc is 578.3527 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(Azido-PEG2)-N-Boc-PEG4-Boc in PROTAC Design

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a bifunctional linker molecule used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to remove unwanted proteins.

  • Linker Properties

    This molecule possesses two key features:

    • Polyethylene Glycol (PEG) Spacer: The central chain consists of PEG units, which offer several advantages. PEG spacers improve solubility, reduce immunogenicity, and increase the circulation time of the PROTAC molecule within the body [].
    • Functional Groups: N-(Azido-PEG2)-N-Boc-PEG4-Boc contains two functional groups:
      • Azide group (N3): This terminal group allows conjugation with alkyne-tagged molecules via click chemistry, a reliable and efficient bioconjugation technique [].
      • N-Boc protected amine: This amine group is masked by a Boc (tert-Butyloxycarbonyl) protecting group. The Boc group can be selectively removed under acidic conditions to reveal a free amine, enabling further conjugation steps in PROTAC synthesis [].
  • PROTAC Linker Function

    Within a PROTAC molecule, the linker plays a crucial role by connecting two key binding moieties:

    • Target Protein Ligand: One end of the linker is attached to a ligand specific for the target protein slated for degradation.
    • E3 Ubiquitin Ligase Ligand: The other end is conjugated to a ligand that recruits E3 ubiquitin ligases, cellular enzymes responsible for tagging proteins for degradation by the proteasome [].

By tethering the target protein to an E3 ligase via the linker, PROTACs induce the ubiquitination and subsequent degradation of the target protein, offering a promising therapeutic strategy for various diseases.

Click Chemistry for Conjugation

As mentioned earlier, the azide group on N-(Azido-PEG2)-N-Boc-PEG4-Boc facilitates conjugation through click chemistry. This versatile technique offers several benefits for PROTAC synthesis:

  • High Specificity: Click chemistry reactions occur between specific functional groups, minimizing undesired side reactions [].
  • Biocompatibility: The reaction conditions are often mild and compatible with biological molecules.
  • Efficiency: Click reactions proceed rapidly and with high yields, making them ideal for complex molecule synthesis like PROTACs [].

The azide group in N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is highly reactive and participates in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the efficient conjugation of this compound with alkyne-bearing biomolecules, facilitating the formation of stable linkages. Additionally, the Boc group can be removed under acidic conditions to expose the amine functionality for further reactions .

While specific biological activity data for N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester may be limited, compounds with similar structures are known to exhibit low toxicity and high biocompatibility. The ability to conjugate with various biomolecules makes it suitable for applications in drug delivery systems and targeted therapies. Its non-cleavable nature ensures that once conjugated, the compound remains intact within biological systems, potentially enhancing the stability and efficacy of therapeutic agents .

The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester typically involves several key steps:

  • Preparation of PEG Linker: The initial step involves synthesizing a polyethylene glycol (PEG) backbone.
  • Introduction of Azide Group: The azide group is introduced through nucleophilic substitution reactions.
  • Boc Protection: The amine functionality is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Formation of t-Butyl Ester: The final step involves converting a carboxylic acid derivative into a t-butyl ester for enhanced stability.

Each step requires careful control of reaction conditions to ensure high purity and yield .

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester finds applications in various fields:

  • Bioconjugation: Used as a linker for attaching drugs or imaging agents to biomolecules.
  • Drug Delivery: Enhances the solubility and bioavailability of therapeutic compounds.
  • Diagnostics: Facilitates the development of biosensors by enabling the attachment of detection molecules.
  • Research Tools: Serves as a probe in biochemical studies to investigate cellular processes .

Interaction studies involving N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester typically focus on its reactivity with alkyne-bearing compounds. These studies demonstrate its effectiveness in forming stable conjugates through click chemistry, which can then be analyzed for biological activity or therapeutic efficacy. Furthermore, studies often explore its compatibility with various biomolecules to assess potential applications in drug delivery systems and diagnostics .

Several compounds share structural similarities with N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester, each possessing unique characteristics:

Compound NameKey FeaturesUnique Aspects
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester)Contains two t-butyl esters; non-cleavable linkerEnhanced stability due to dual ester groups
N-(Azido-PEG2)-N-hydroxysuccinimide esterUtilizes hydroxysuccinimide for amine couplingCleavable linker provides versatility
N-(Azido-PEG2)-N-acetylcysteineContains acetylcysteine for thiol reactivityFocused on thiol-based conjugation
N-(Azido-PEG2)-N-succinimidyl carbonateSuccinimidyl carbonate allows for rapid couplingFast reaction kinetics suitable for transient studies

These comparisons highlight how N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester stands out due to its stability and versatility in bioconjugation applications while maintaining a balance between reactivity and safety in biological environments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

578.3527

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types